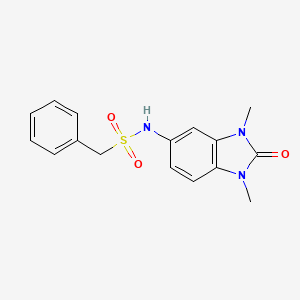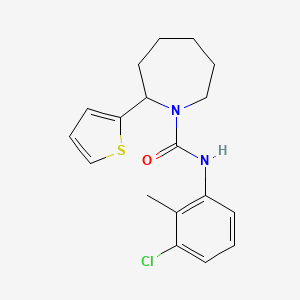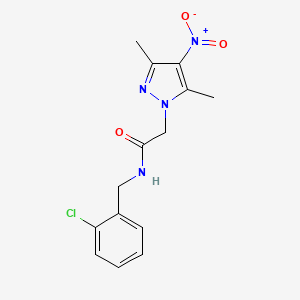![molecular formula C14H9Cl2IN2OS B5149107 N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)
N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide, commonly known as DIBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DIBA is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects.
科学研究应用
DIBA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications in the fields of cancer research, virology, and immunology. In cancer research, DIBA has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell growth and proliferation. In virology, DIBA has been shown to inhibit the replication of certain viruses, including HIV-1. In immunology, DIBA has been shown to modulate the immune response by targeting specific immune cells.
作用机制
The mechanism of action of DIBA involves the inhibition of specific enzymes and pathways involved in cellular processes. DIBA has been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of cellular proteins. By inhibiting the proteasome, DIBA can prevent the degradation of specific proteins that are involved in cell growth and proliferation. Additionally, DIBA has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. By inhibiting histone deacetylases, DIBA can modulate the expression of specific genes involved in cellular processes.
Biochemical and Physiological Effects:
DIBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DIBA has been shown to induce apoptosis, or programmed cell death, by targeting specific pathways involved in cell survival. Additionally, DIBA has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In virology, DIBA has been shown to inhibit the replication of certain viruses by targeting specific enzymes involved in viral replication. In immunology, DIBA has been shown to modulate the immune response by targeting specific immune cells and cytokines.
实验室实验的优点和局限性
DIBA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-established synthesis method. Additionally, DIBA has been extensively studied and has a variety of applications in scientific research. However, there are also limitations to using DIBA in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DIBA has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
For research involve the development of more potent and selective inhibitors, as well as more studies to determine the safety and efficacy of DIBA in animal models and humans.
合成方法
The synthesis of DIBA involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 2,5-dichloroaniline to form DIBA. The synthesis method of DIBA has been well-established and has been used in a variety of scientific research studies.
属性
IUPAC Name |
N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN2OS/c15-8-5-6-10(16)12(7-8)18-14(21)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIBQWUDLADHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)


![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)


![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)
